molecular formula C22H20N2OS B3688812 N-[(4-ethylphenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(4-ethylphenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No.: B3688812
M. Wt: 360.5 g/mol
InChI Key: DZUBDQFDQUGJLV-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)carbamothioyl]biphenyl-4-carboxamide is an organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C22H20N2OS and a molecular weight of 360.5 g/mol .

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-2-16-8-14-20(15-9-16)23-22(26)24-21(25)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUBDQFDQUGJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)carbamothioyl]biphenyl-4-carboxamide typically involves the following steps :

    Preparation of Biphenyl Carbonyl Isothiocyanate: This is achieved by reacting biphenyl carbonyl chloride with ammonium thiocyanate in the presence of a suitable solvent such as acetone.

    Formation of the Final Product: The biphenyl carbonyl isothiocyanate is then treated with 4-ethylphenylamine under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)carbamothioyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[(4-ethylphenyl)carbamothioyl]biphenyl-4-carboxamide has several scientific research applications :

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Exhibits antibacterial and antimicrobial properties, making it useful in biological studies.

    Industry: Used as a corrosion inhibitor and in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethylphenyl)carbamothioyl]biphenyl-4-carboxamide is unique due to its specific substitution pattern and the presence of both thiourea and biphenyl moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its diverse biological activities further enhance its uniqueness compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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